molecular formula C18H15BrN2O3S B2518972 (E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-28-4

(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2518972
CAS No.: 865545-28-4
M. Wt: 419.29
InChI Key: ZQGGGRDIPKNRKV-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. This compound belongs to a class of molecules known as iminothiazole derivatives, which have been explored for their potent and selective biological activities. Its core structure is designed to act as a key scaffold that can interact with the ATP-binding sites of various protein kinases. Research indicates that this specific compound has been investigated as a precursor or intermediate in the synthesis of more complex molecules targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are critical drivers in certain types of cancer, including non-small cell lung carcinoma (NSCLC) Source . The strategic incorporation of the 2-bromobenzoyl group and the ester functionality provides handles for further chemical modification, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Its primary research value lies in its utility as a versatile building block for the discovery and development of novel targeted anticancer therapies, offering scientists a tool to probe kinase signaling pathways and overcome drug resistance mechanisms Source .

Properties

IUPAC Name

methyl 2-(2-bromobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-3-21-14-9-8-11(17(23)24-2)10-15(14)25-18(21)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGGGRDIPKNRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₈BrN₂O₄S. The compound features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer research. The presence of the bromobenzoyl group enhances its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with 2-bromobenzoyl isocyanate or similar reagents. The reaction conditions often include solvents like methanol or ethanol under reflux conditions to facilitate the formation of the imine linkage.

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound showed GI50 values ranging from 37 nM to 54 nM against human cancer cell lines, indicating potent anticancer properties .

Table 1: Antiproliferative Activity of Thiazole Derivatives

CompoundGI50 (nM)Targeted Cell Lines
(E)-methyl 2...37 - 54Various Human Cancer Cell Lines
Erlotinib33EGFR+ Mutant Cell Lines

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways such as the EGFR and BRAF pathways. The compound's ability to bind effectively to these targets has been supported by molecular docking studies, which suggest strong affinities towards these proteins .

Case Studies

  • In Vitro Studies : In a series of in vitro tests, derivatives similar to this compound were evaluated for their cytotoxic effects on MCF-10A cells. Results indicated that these compounds maintained over 87% cell viability at concentrations up to 50 µM, suggesting low toxicity while exhibiting significant antiproliferative effects against cancer cells .
  • Molecular Modeling : Docking simulations revealed that thiazole derivatives like (E)-methyl 2... could effectively inhibit BRAF V600E mutations commonly associated with resistance to EGFR inhibitors. These findings highlight the potential for combination therapies targeting both EGFR and BRAF pathways in colorectal cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

The compound’s structural analogs can be categorized based on variations in substituents on the benzothiazole core and imino groups:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
(E)-Methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Target) 2-Bromobenzoyl, 3-ethyl, 6-methyl carboxylate ~407.3 Halogen bonding potential, moderate lipophilicity (logP ~3.2 estimated)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indole, cyanoacetate, 3-methyl ~363.4 Fluorescent properties, higher polarity (logP ~2.1) due to cyano group
Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate 4-Diethylsulfamoyl benzoyl, 3-methyl, 6-ethyl carboxylate ~475.6 Sulfonamide group enhances solubility, potential protease inhibition activity
Methyl 2-((4-nitrobenzoyl)imino)-3-propyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Hypothetical) 4-Nitrobenzoyl, 3-propyl, 6-methyl carboxylate ~385.4 Strong electron-withdrawing nitro group, higher reactivity in SNAr reactions

Key Observations :

  • Halogen vs. Sulfonamide Groups : The bromine atom in the target compound enables halogen bonding, which can influence crystal packing (as seen in CSD entries ) and receptor binding, whereas the sulfonamide group in enhances water solubility and hydrogen-bonding capacity .
  • Electronic Effects : The 2-bromobenzoyl group is moderately electron-withdrawing, contrasting with the strongly electron-withdrawing nitro group in the hypothetical analog, which would accelerate nucleophilic aromatic substitution (SNAr) reactions.
Crystallographic and Hydrogen-Bonding Patterns
  • Crystal Packing : The bromine atom in the target compound may participate in Type II halogen bonds (C-Br···O/N), as observed in CSD structures , whereas sulfonamide-containing analogs form stronger hydrogen bonds (N-H···O) .
  • Puckering Analysis : The dihydrobenzo[d]thiazole ring’s puckering (quantified via Cremer-Pople coordinates ) likely differs between ethyl- and methyl-substituted derivatives due to steric effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.